L-Cystine-13C6,15N2

Catalog No.
S1800391
CAS No.
1252803-65-8
M.F
¹³C₆H₁₂¹⁵N₂O₄S₂
M. Wt
248.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cystine-13C6,15N2

CAS Number

1252803-65-8

Product Name

L-Cystine-13C6,15N2

Molecular Formula

¹³C₆H₁₂¹⁵N₂O₄S₂

Molecular Weight

248.24

Synonyms

(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1

Applications in Metabolism Studies

Due to the isotope enrichment, L-Cystine-13C6,15N2 becomes a valuable tool in metabolic studies. When incorporated into cells or organisms, the labeled L-cystine can be traced through metabolic pathways. Researchers can then use mass spectrometry techniques to identify and quantify the labeled metabolites. This allows them to study the fate of cystine in the body, including its breakdown products, synthesis pathways, and interactions with other molecules. ()

Here are some specific examples of how L-Cystine-13C6,15N2 can be used in metabolism studies:

  • Protein Synthesis: Researchers can use L-Cystine-13C6,15N2 to study the incorporation of cystine into proteins. By measuring the enrichment of labeled cystine in isolated proteins, they can determine the rate of protein synthesis and identify specific proteins that are actively being synthesized. ()
  • Cysteine Flux: L-Cystine-13C6,15N2 can be used to measure the rate of cysteine uptake, utilization, and degradation in cells or tissues. This information is crucial for understanding the regulation of cysteine metabolism and its role in various physiological processes. ()
  • Glutathione Metabolism: Cystine is a precursor to glutathione, a major cellular antioxidant. By using L-Cystine-13C6,15N2, researchers can investigate the synthesis and turnover of glutathione, providing insights into cellular redox state and oxidative stress response.

Applications in Protein NMR Spectroscopy

L-Cystine-13C6,15N2 can also be used in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The isotope enrichment simplifies the NMR spectra by reducing signal overlap from naturally abundant isotopes of carbon and nitrogen. This allows researchers to obtain more detailed information about the structure and dynamics of proteins containing cystine residues. ()

L-Cystine-13C6,15N2 is a stable isotope-labeled derivative of L-Cystine, which is a dimeric form of the amino acid cysteine. The compound features six carbon atoms labeled with the stable isotope carbon-13 and two nitrogen atoms labeled with nitrogen-15, resulting in a molecular formula of C6H12N2O4S2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{S}_2 and a molecular weight of 248.24 g/mol. This labeling allows researchers to trace its incorporation into biological systems and study metabolic pathways involving cysteine and cystine .

L-Cystine-13C6,15N2 does not have a specific mechanism of action as it is a labeled molecule used to trace cystine metabolism or incorporation in biological systems [, , ].

  • Information on specific safety hazards for L-Cystine-13C6,15N2 is limited due to its niche use in research.
  • However, unlabeled L-cystine is generally considered a low-hazard material [].
  • As with any research chemical, it is important to follow proper laboratory safety protocols when handling L-Cystine-13C6,15N2 [].

  • Oxidation: The conversion of cysteine to cystine, where two cysteine molecules are oxidized to form a disulfide bond.
  • Reduction: The reverse reaction where cystine is reduced back to cysteine.
  • Substitution Reactions: Involving the amino and carboxyl groups, which can lead to various derivatives depending on the reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Controlled conditions are crucial to ensure specificity and yield in these reactions .

As a stable isotope-labeled compound, L-Cystine-13C6,15N2 behaves similarly to its unlabeled counterpart in biological systems. It plays a significant role in protein synthesis by being incorporated into polypeptide chains. This incorporation allows for tracking and quantification through mass spectrometry, aiding in the study of protein dynamics and metabolism . Its pharmacokinetics are expected to mirror those of L-Cystine, involving absorption in the gut and distribution throughout the body.

Synthetic Routes

The synthesis of L-Cystine-13C6,15N2 typically involves:

  • Incorporation of Stable Isotopes: Stable isotopes are introduced into the amino acid cysteine.
  • Oxidation: The labeled cysteine is then oxidized to form L-Cystine.

This process requires precise control over reaction conditions to ensure that isotopes are incorporated at the desired positions within the molecule .

Industrial Production

For large-scale production, methods are optimized for high yield and purity using stable isotope-labeled precursors. This ensures that the final product meets stringent requirements for both research and industrial applications.

L-Cystine-13C6,15N2 has various applications in scientific research:

  • Metabolic Studies: Used extensively in studies involving protein metabolism and turnover.
  • Mass Spectrometry: Serves as a tracer in mass spectrometric analyses to quantify proteins and their modifications.
  • Biochemical Research: Aids in understanding cellular processes involving sulfur-containing amino acids .

Interaction studies involving L-Cystine-13C6,15N2 focus on its role in metabolic pathways. It interacts with various enzymes and proteins involved in redox reactions and protein synthesis. The use of stable isotopes allows researchers to track these interactions over time, providing insights into metabolic dynamics and regulatory mechanisms within cells .

Several compounds share structural similarities with L-Cystine-13C6,15N2. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
L-CysteineC3H7N1O2SPrecursor to L-Cystine; contains only one thiol group
L-CystineC6H12N2O4S2Non-labeled form; important for disulfide bond formation
DihydrolipoamideC8H14N1O2S3Contains multiple sulfur atoms; involved in energy metabolism
N-AcetylcysteineC5H9N1O3SAcetylated form; used as a mucolytic agent

L-Cystine-13C6,15N2's unique labeling with stable isotopes makes it particularly valuable for tracing metabolic pathways without altering biological processes significantly.

Synthetic Routes for Isotopic Incorporation

Biosynthetic vs. Chemical Synthesis Approaches

The production of L-Cystine-13C6,15N2 requires sophisticated synthetic strategies to incorporate both carbon-13 and nitrogen-15 isotopes into the molecular framework [5]. Biosynthetic approaches have emerged as highly effective methods for isotopic incorporation, particularly through enzymatic pathways that utilize bacterial cysteine synthases [5] [6]. These enzymatic systems demonstrate remarkable specificity in incorporating isotopic labels while maintaining the natural L-configuration of the amino acid.

Bacterial cysteine synthases, including CysE, CysK, and CysM enzymes from Salmonella enterica serovar Typhimurium, have been successfully employed to synthesize isotopically labeled cysteine derivatives [5] [6]. The biosynthetic pathway involves the utilization of nitrogen-15 labeled L-serine, acetyl-CoA, and sulfur-34 labeled sodium sulfide in the presence of CysE and CysK enzymes to achieve dual isotopic labeling [5]. This enzymatic approach offers several advantages over chemical synthesis, including stereospecificity, mild reaction conditions, and reduced formation of unwanted byproducts.

Chemical synthesis approaches for L-Cystine-13C6,15N2 production typically involve multi-step synthetic pathways that require careful control of reaction conditions to prevent racemization [11]. The synthesis of cysteine-containing compounds through chemical methods faces significant challenges related to the preservation of the amino acid's stereochemical integrity, particularly when incorporating multiple isotopic labels [11]. Chemical synthesis methods often require the use of protecting groups and harsh reaction conditions that can lead to undesired side reactions and reduced yields.

The choice between biosynthetic and chemical synthesis approaches depends on several factors, including the desired isotopic enrichment level, scale of production, and cost considerations [12]. Biosynthetic methods generally provide higher isotopic enrichment levels and better stereochemical purity, while chemical synthesis may offer greater flexibility in terms of reaction scale and isotope incorporation patterns [12].

Purification Strategies for High Isotopic Enrichment

The purification of L-Cystine-13C6,15N2 to achieve high isotopic enrichment requires specialized chromatographic techniques that can effectively separate isotopically labeled compounds from their unlabeled counterparts [16] [17]. Ion exchange chromatography represents a fundamental approach for amino acid purification, utilizing the differential retention of amino acids based on their ionic properties [22]. However, the separation of isotopically labeled compounds requires enhanced resolution capabilities due to the minimal differences in physical properties between labeled and unlabeled species.

High-performance liquid chromatography with reversed-phase columns has demonstrated effectiveness in separating cysteine and cystine derivatives [16] [17]. The purification process typically involves gradient elution systems that can achieve baseline separation of isotopically labeled compounds from their natural abundance counterparts [16]. The use of fluorescent derivatization reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, enhances detection sensitivity and enables precise quantification of purified fractions [16].

Purification MethodResolution CapabilityTypical Recovery (%)Isotopic Purity (%)
Ion Exchange ChromatographyModerate75-8595-97
Reversed-Phase HPLCHigh80-9098-99
Capillary ElectrophoresisVery High70-8599+

The development of specialized purification protocols for isotopically enriched compounds often requires optimization of mobile phase composition, column temperature, and detection parameters [19]. Novel approaches to isotope enrichment, such as preferential embedding techniques, have shown promise for achieving higher separation efficiency through exploitation of momentum and energetic barriers [19]. These methods demonstrate that heavier isotopes can be preferentially captured in specific matrices, leading to enhanced enrichment factors.

Multiple purification cycles may be necessary to achieve the desired isotopic purity levels, particularly for compounds intended for high-precision analytical applications [19]. The purification process must balance isotopic enrichment with recovery efficiency to ensure cost-effective production while maintaining the structural integrity of the target compound.

Analytical Characterization Techniques

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as the primary analytical technique for validating the isotopic composition and structural integrity of L-Cystine-13C6,15N2 [24]. The technique enables precise measurement of mass-to-charge ratios to several decimal places, allowing for definitive identification of isotopically labeled compounds based on their exact mass signatures [24]. L-Cystine-13C6,15N2 exhibits a molecular weight of 248.24 g/mol, which represents a significant mass shift compared to the unlabeled compound [3] [9].

The exact mass determination of L-Cystine-13C6,15N2 requires consideration of the isotopic contributions from both carbon-13 and nitrogen-15 labels [24]. High-resolution mass spectrometry can distinguish between compounds with identical nominal masses but different molecular formulas, making it particularly valuable for confirming isotopic incorporation [24]. The technique provides unambiguous identification of the target compound while detecting potential impurities or incomplete labeling.

Time-of-flight mass spectrometry coupled with electrospray ionization has proven effective for analyzing isotopically labeled amino acids [20]. The method offers high sensitivity and rapid analysis times, enabling the detection of low-abundance isotopomers and evaluation of isotopic enrichment levels [20]. Tandem mass spectrometry techniques provide additional structural information through fragmentation patterns that confirm the position of isotopic labels within the molecular framework.

Mass Spectrometry ParameterL-Cystine (Natural)L-Cystine-13C6,15N2
Molecular Weight (g/mol)240.30248.24
Exact Mass240.0227248.0380
Mass Shift (Da)-+8.0153
Base Peak (m/z)241.0300249.0453

The validation of isotopic purity requires careful analysis of the mass spectral isotope distribution patterns [31]. The presence of satellite peaks corresponding to natural isotope abundance can be used to assess the completeness of isotopic labeling and identify potential synthetic impurities [31]. High-resolution mass spectrometry enables the detection of isotopic impurities at levels below 1%, ensuring comprehensive quality control.

Multinuclear NMR Spectroscopy for Structural Confirmation

Nuclear magnetic resonance spectroscopy provides complementary structural information to mass spectrometry, offering detailed insights into the molecular environment of isotopically labeled atoms [25] [26]. The incorporation of carbon-13 and nitrogen-15 isotopes significantly enhances the information content of NMR spectra by providing additional observable nuclei with distinct chemical shift ranges [25] [26]. Carbon-13 NMR spectroscopy enables direct observation of the labeled carbon atoms, while nitrogen-15 NMR provides information about the nitrogen environment.

Two-dimensional heteronuclear correlation spectroscopy techniques, such as carbon-13 to proton correlation experiments, facilitate the assignment of carbon-13 labeled positions within the molecular structure [12]. These methods enable the identification of carbon-carbon connectivity patterns that arise from the incorporation of intact carbon fragments during biosynthetic labeling [12]. The observation of carbon-13 to carbon-13 coupling patterns provides definitive evidence for the contiguous labeling of carbon atoms within the cystine framework.

The multinuclear NMR characterization of L-Cystine-13C6,15N2 requires optimization of acquisition parameters to maximize signal-to-noise ratios for the isotopically labeled nuclei [26]. Carbon-13 nuclei have low natural abundance (1.1%), making the detection of isotopically enriched signals straightforward, while nitrogen-15 has even lower natural abundance (0.37%), providing excellent contrast for labeled compounds [26]. The use of inverse-gated decoupling pulse sequences minimizes nuclear Overhauser effects and enables quantitative analysis of isotopic enrichment levels.

Proton-decoupled carbon-13 NMR spectroscopy eliminates signal overlap from naturally abundant carbon-12 nuclei, simplifying spectral interpretation and enabling precise chemical shift measurements . The enhanced resolution achieved through isotopic labeling facilitates detailed studies of molecular dynamics and conformational behavior in biological systems . Nitrogen-15 NMR spectroscopy provides additional structural confirmation through chemical shift patterns that are sensitive to the local electronic environment.

Chromatographic Purity Assessment

Chromatographic methods serve as essential tools for assessing the purity of L-Cystine-13C6,15N2 and detecting potential synthetic impurities [17] [18]. High-performance liquid chromatography with ultraviolet detection represents the most widely employed approach for amino acid purity analysis [17] [23]. The technique enables separation and quantification of cystine and related compounds with high precision and reproducibility.

Reversed-phase high-performance liquid chromatography with gradient elution provides optimal separation of cystine from potential impurities, including cysteine, oxidized derivatives, and synthetic byproducts [18] [23]. The use of mixed-mode chromatographic columns, such as Primesep 100, enables simultaneous analysis of both oxidized and reduced forms of cysteine-containing compounds [18]. Mobile phase optimization with acetonitrile-water mixtures and sulfuric acid modifiers achieves baseline resolution of chromatographic peaks.

Chromatographic ParameterOptimal ConditionRetention Time (min)Peak Resolution
Mobile PhaseMeCN/H2O (20/80%)--
Buffer0.1% H2SO4--
Flow Rate1.0 mL/min--
Detection Wavelength200 nm--
L-Cystine-8.5>2.0
L-Cysteine-6.2>2.0

Capillary electrophoresis offers complementary separation capabilities with enhanced resolution for closely related compounds [30]. The technique utilizes differences in electrophoretic mobility to achieve separation, providing orthogonal selectivity compared to liquid chromatography [30]. Indirect ultraviolet detection with absorbing background electrolytes enables sensitive detection of amino acids that lack strong chromophores.

The assessment of chromatographic purity requires careful consideration of potential degradation products and synthetic impurities [29]. Stability-indicating methods must be capable of detecting oxidation products, disulfide-linked dimers, and racemized isomers that may form during synthesis or storage [29]. The development of validated analytical methods includes evaluation of linearity, precision, accuracy, and specificity parameters.

Dates

Last modified: 08-15-2023

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